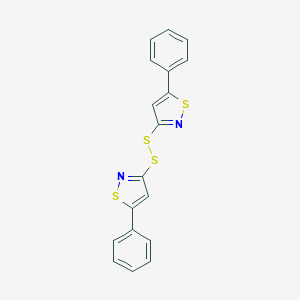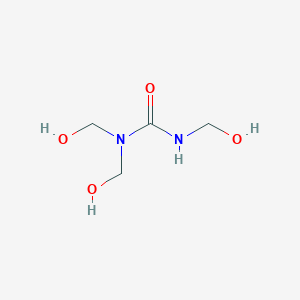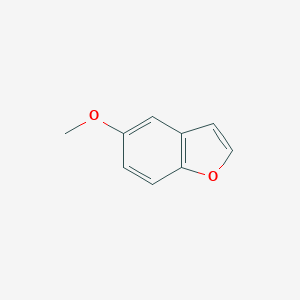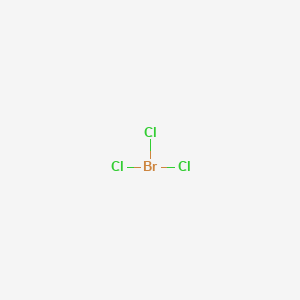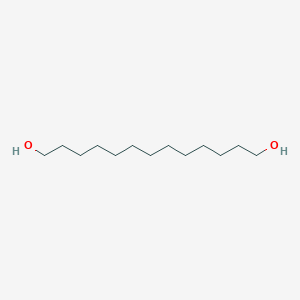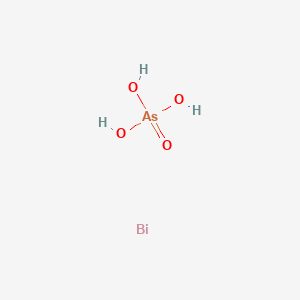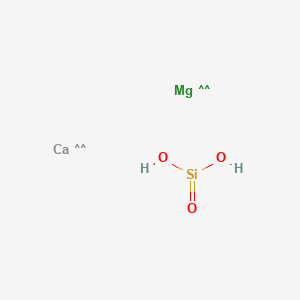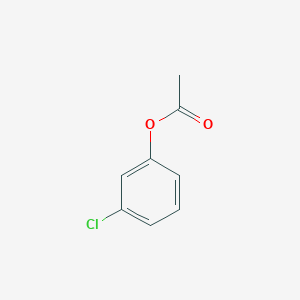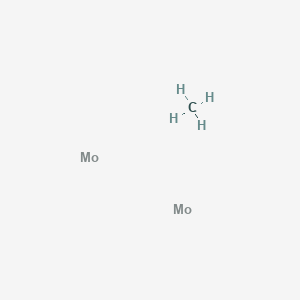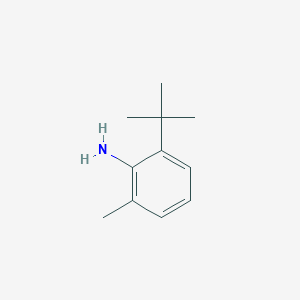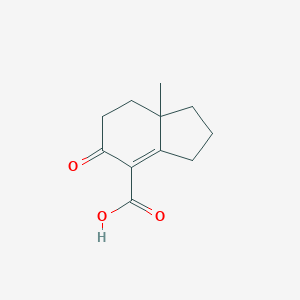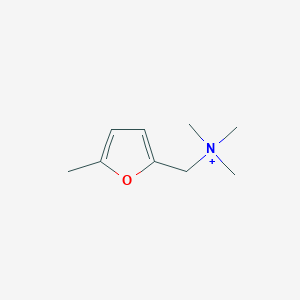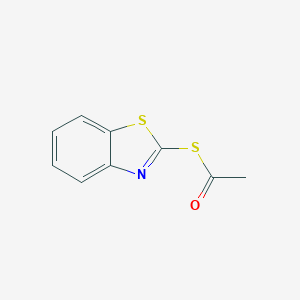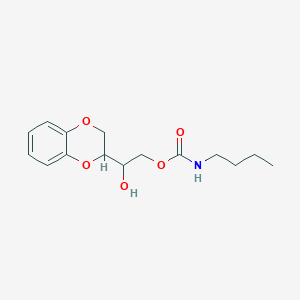
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate, also known as Uvinul MC80, is a chemical compound used in the production of sunscreen and other cosmetic products. It is a white to yellowish crystalline powder with a molecular weight of 353.42 g/mol.
Mechanism Of Action
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 works by absorbing UV radiation and converting it into heat, which is then dissipated from the skin. It is effective against both UVA and UVB radiation, making it a broad-spectrum sunscreen ingredient.
Biochemical And Physiological Effects
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 has been shown to have no significant effects on the biochemical and physiological processes of the skin. It does not penetrate the skin and is not absorbed into the bloodstream, making it a safe ingredient for cosmetic use.
Advantages And Limitations For Lab Experiments
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 has several advantages for use in lab experiments. It is a stable and well-characterized compound, making it easy to work with. It is also readily available and relatively inexpensive. However, its use is limited to cosmetic applications, and it cannot be used in pharmaceutical research.
Future Directions
There are several future directions for research on 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80. One area of interest is the development of new sunscreen formulations that incorporate 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 with other active ingredients to enhance its UV protection properties. Another area of interest is the study of the environmental impact of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80, as it is known to be a potential environmental pollutant. Finally, there is a need for further research on the safety and efficacy of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 in cosmetic products, particularly in light of increasing concerns about the safety of cosmetic ingredients.
Synthesis Methods
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 is synthesized by reacting 1,2-ethanediol, 1-(1,4-benzodioxan-2-yl)- with butyl isocyanate in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C for several hours until the desired product is obtained.
Scientific Research Applications
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate MC80 has been extensively studied for its use in sunscreen and other cosmetic products. It is known to have excellent UV absorption properties, making it an ideal ingredient for sunscreens. It has also been shown to have a low risk of skin irritation, making it suitable for use in sensitive skin products.
properties
CAS RN |
13887-58-6 |
|---|---|
Product Name |
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, butylcarbamate |
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-butylcarbamate |
InChI |
InChI=1S/C15H21NO5/c1-2-3-8-16-15(18)20-9-11(17)14-10-19-12-6-4-5-7-13(12)21-14/h4-7,11,14,17H,2-3,8-10H2,1H3,(H,16,18) |
InChI Key |
OSHJUNVBBOHVAI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CCCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
